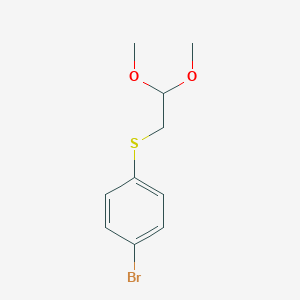

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

概述

描述

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is an organic compound with the molecular formula C₁₀H₁₃BrO₂S It is characterized by the presence of a bromophenyl group and a dimethoxyethyl group attached to a sulfane moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane typically involves the reaction of 4-bromophenyl thiol with 2,2-dimethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Drug Synthesis

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. The presence of the sulfur atom enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing sulfur functionalities often exhibit antimicrobial activity. Preliminary studies suggest that this compound may have similar properties, potentially inhibiting the growth of various pathogens through mechanisms such as DNA binding and damage.

The biological activity of this compound is an area of ongoing research. Initial findings suggest potential pharmacological properties, particularly in the following areas:

- Anticancer Activity :

- Compounds with similar structures have shown promise in cancer therapy by inhibiting anti-apoptotic proteins like Mcl-1, which is overexpressed in many cancers. This inhibition can lead to increased apoptosis in cancer cells.

- Anti-inflammatory Effects :

- Sulfur-containing compounds may modulate inflammatory responses by interacting with key signaling pathways and proteins involved in inflammation.

Case Study 1: Anticancer Efficacy

A study involving mouse models demonstrated that treatment with this compound led to significant tumor reduction through the inhibition of Mcl-1 expression.

Case Study 2: Antimicrobial Activity

In vitro studies revealed that this compound effectively inhibited the growth of several pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent.

Case Study 3: Inflammation Modulation

Research has shown that compounds similar to this compound could modulate inflammatory responses by affecting NF-kB signaling pathways.

作用机制

The mechanism of action of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the dimethoxyethyl group can enhance solubility and bioavailability. The sulfane moiety can undergo redox reactions, influencing the compound’s reactivity and interaction with biological systems.

相似化合物的比较

- (4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane

- (4-Fluorophenyl)(2,2-dimethoxyethyl)sulfane

- (4-Methylphenyl)(2,2-dimethoxyethyl)sulfane

Comparison:

(4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the difference in halogen size and electronegativity.

(4-Fluorophenyl)(2,2-dimethoxyethyl)sulfane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

(4-Methylphenyl)(2,2-dimethoxyethyl)sulfane: The presence of a methyl group instead of a halogen can affect the compound’s hydrophobicity and steric interactions.

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane stands out due to the presence of the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s overall reactivity and biological activity.

生物活性

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, with the molecular formula CHBrOS, is an organosulfur compound characterized by a bromophenyl group and a dimethoxyethyl moiety attached to a sulfur atom. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 277.18 g/mol

- CAS Number : 118780-12-4

- IUPAC Name : this compound

- Structural Features :

- Aromatic bromine substitution

- Sulfide linkage with ether-like characteristics

Biological Activity Overview

Research on the biological activity of this compound is still emerging but indicates several promising areas:

- Antimicrobial Activity : Organosulfur compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects due to its sulfur functionality and the presence of the bromine atom, which can enhance bioactivity through halogen bonding interactions with biological targets .

- Mechanism of Action : The exact mechanisms remain under investigation; however, compounds with sulfur functionalities often interact favorably with biological macromolecules due to their polarizability and ability to form transient bonds. This interaction may lead to alterations in protein structure or function, impacting various biological pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromophenyl methyl sulfide | Contains a methyl group instead of dimethoxyethyl | Simpler structure; potential for different reactivity |

| (4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane | Chlorine instead of bromine | May exhibit different biological properties |

| (Phenyl)(dimethoxyethyl)sulfane | Lacks bromine substituent | Broader applicability in organic synthesis |

| 4-Methylphenyl(2,2-dimethoxyethyl)sulfane | Methyl group instead of bromine | Variation in electronic properties |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromophenyl)(2,2-dimethoxyethyl)sulfane, and how can reaction yields be improved?

- Answer : The compound can be synthesized via nucleophilic substitution or radical-mediated thiol-ene reactions. For example, propargyl thioether analogs (e.g., (4-bromophenyl)(prop-2-yn-1-yl)sulfane) are synthesized using gold-catalyzed oxidative hydrative alkenylation, achieving yields up to 89% . Key variables include:

- Catalyst : Au(I) or Au(III) complexes for regioselective alkyne activation.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Temperature : Room temperature to 50°C minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves thioether byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Use multinuclear NMR spectroscopy :

- 1H NMR (CDCl₃): Expect aromatic protons (δ 7.2–7.5 ppm, 4H), methoxy groups (δ 3.3–3.5 ppm, 6H), and methylene/methine signals (δ 2.5–3.0 ppm) .

- 13C NMR : Aromatic carbons (δ 120–135 ppm), methoxy carbons (δ 55–60 ppm), and sulfur-bound carbons (δ 30–40 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Cross-validate with elemental analysis (C, H, S, Br) .

Q. What are the stability considerations for storing this compound?

- Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent:

- Hydrolysis : Moisture degrades the dimethoxyethyl group.

- Oxidation : Sulfane bonds are prone to oxidation; add stabilizers like BHT (0.1% w/w) .

- Light sensitivity : UV exposure causes C–S bond cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer : Perform DFT calculations (B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying nucleophilic (sulfur) and electrophilic (bromine) sites.

- Simulate transition states for Suzuki-Miyaura couplings (Pd catalysis), optimizing ligand selection (e.g., SPhos vs. XPhos) .

- Predict regioselectivity in C–S bond functionalization (e.g., fluorination via radical-polar crossover) .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different sulfur-containing substrates?

- Answer : Variations arise from:

- Steric effects : Bulky dimethoxyethyl groups hinder catalyst-substrate interactions (e.g., Au vs. Pd systems).

- Electronic effects : Electron-withdrawing bromophenyl groups reduce sulfur’s nucleophilicity, slowing oxidative addition steps.

- Solvent coordination : Polar solvents stabilize transition states in Pd-catalyzed couplings but deactivate Au catalysts .

- Validation : Use kinetic isotope effects (KIE) and Hammett plots to quantify electronic/steric contributions .

Q. How can this compound be tailored for biological applications, such as enzyme inhibition?

- Answer : Modify the sulfane moiety to enhance target engagement:

- Derivatization : Replace dimethoxyethyl with triazole (click chemistry) for improved solubility .

- Bioisosteres : Substitute bromine with CF₃ to modulate lipophilicity (ClogP 2.5 → 3.1) .

- Activity assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (IC₅₀ < 10 µM target) .

属性

IUPAC Name |

1-bromo-4-(2,2-dimethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIHHPAQCBLSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556988 | |

| Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118780-12-4 | |

| Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。